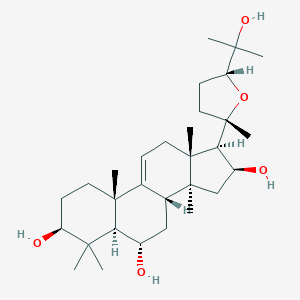

Sapogenin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sapogenin A is a naturally occurring steroid compound that is found in various plants. It belongs to the class of compounds known as sapogenins, which are precursors to the synthesis of various steroids and hormones in the body. Sapogenin A has been the subject of extensive scientific research due to its potential applications in medicine and agriculture.

Wirkmechanismus

The mechanism of action of Sapogenin A is not fully understood. However, it has been suggested that it may exert its biological effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. Sapogenin A has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.

Biochemische Und Physiologische Effekte

Sapogenin A has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α and IL-6. Sapogenin A has also been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. In addition, Sapogenin A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Sapogenin A in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. In addition, Sapogenin A is readily available from various plant sources, making it relatively easy and cost-effective to obtain. However, one of the main limitations of using Sapogenin A in lab experiments is its low solubility in water, which can make it difficult to work with.

Zukünftige Richtungen

There are several potential future directions for research on Sapogenin A. One area of interest is its potential use as a natural insecticide and herbicide. Another area of interest is its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Furthermore, Sapogenin A may have potential applications in the development of new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of Sapogenin A and its potential applications in medicine and agriculture.

Conclusion:

Sapogenin A is a naturally occurring steroid compound that has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. It possesses various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Sapogenin A can be synthesized from various plant sources and is readily available for use in lab experiments. However, further research is needed to fully understand the mechanism of action of Sapogenin A and its potential applications in medicine and agriculture.

Synthesemethoden

Sapogenin A can be synthesized from various plant sources, including Dioscorea zingiberensis, Dioscorea nipponica, and Trillium erectum. The most common method for the synthesis of Sapogenin A involves the extraction of plant material using solvents such as ethanol or methanol, followed by purification using column chromatography. The purified compound can then be characterized using various spectroscopic techniques such as NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

Sapogenin A has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. It has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Sapogenin A has also been investigated for its potential use as a natural insecticide and herbicide.

Eigenschaften

CAS-Nummer |

11026-01-0 |

|---|---|

Produktname |

Sapogenin A |

Molekularformel |

C30H50O5 |

Molekulargewicht |

490.7 g/mol |

IUPAC-Name |

(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol |

InChI |

InChI=1S/C30H50O5/c1-25(2)21(33)10-12-27(5)17-9-13-28(6)24(30(8)14-11-22(35-30)26(3,4)34)20(32)16-29(28,7)18(17)15-19(31)23(25)27/h9,18-24,31-34H,10-16H2,1-8H3/t18-,19+,20+,21+,22-,23+,24+,27-,28-,29+,30+/m1/s1 |

InChI-Schlüssel |

KNESISUQBYQIIU-VQZKCCIMSA-N |

Isomerische SMILES |

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2[C@H](C[C@@]3([C@@]2(CC=C4[C@H]3C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O |

SMILES |

CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C |

Kanonische SMILES |

CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)

![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)